molecular formula C13H10O B026675 9H-Fluoren-2-ol CAS No. 2443-58-5

9H-Fluoren-2-ol

Cat. No. B026675
CAS RN: 2443-58-5
M. Wt: 182.22 g/mol
InChI Key: ZDOIAPGLORMKTR-UHFFFAOYSA-N
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Description

9H-Fluoren-2-ol is a compound related to the fluorene family, which includes a wide range of derivatives with diverse chemical and physical properties. These compounds are of significant interest in organic chemistry due to their unique structures and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of 9H-Fluoren-2-ol and its derivatives can be achieved through various methods. A notable approach is the Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls, offering a mild and efficient pathway to 9H-fluorene derivatives with high yields (Xu et al., 2015). Additionally, the palladium-catalyzed cyclocarbonylation of o-halobiaryls has been employed to synthesize various substituted fluoren-9-ones, showcasing the versatility of this scaffold (Campo & Larock, 2002).

Molecular Structure Analysis

The molecular structure of 9H-Fluoren-2-ol is characterized by a fluorene core, which is a polycyclic aromatic system with a 9H-fluoren-9-ol moiety. This structure forms the basis for further functionalization and reaction due to its reactive sites and stability.

Chemical Reactions and Properties

9H-Fluoren-2-ol derivatives undergo a variety of chemical reactions. For instance, acid-mediated ring opening of 9H-Fluoren-9-ols with organic azides allows for the synthesis of 2-amino-2'-ketonyl biaryls, demonstrating the compound's reactivity and potential for creating complex structures (Yang et al., 2021).

Scientific Research Applications

  • Synthesis of Oligothiophenes : 9H-fluoren-2-ol is used in synthesizing oligothiophenes with broad-band absorption and fluorescence spectra, useful in optical and electronic applications (Lukes et al., 2007).

  • Production of Polyfluorenes : It's utilized in producing polyfluorenes that exhibit minimal green emission in light-emitting devices, enhancing their efficiency (Cho et al., 2007).

  • High-Efficiency Polymer Solar Cells : 9H-Fluoren-2-ol serves as a building block for polymer solar cells with high power conversion efficiency and fill factor (Du et al., 2011).

  • Intermediate for OLED Materials : 9H-dimethyl-9H-fluoren-2-ylboronic acid, derived from 9H-Fluoren-2-ol, is crucial for OLED material synthesis, showing significant practical value (Bai Xue-feng, 2013).

  • Colorimetric/Fluorometric Probe for Iodide : It acts as a sensitive probe for detecting iodide at low concentrations, important in chemical analysis and environmental monitoring (Zhao et al., 2012).

  • Anticancer Activity : Certain metal complexes with 9H-Fluoren-2-ol show better anticancer activity towards leukemia cells compared to standard drugs (Kumbar et al., 2019).

  • Friedel-Crafts Acetylation : Its acetylation can produce mono- and diacetyl-9H-fluorenes, with applications in chemical synthesis (Titinchi et al., 2008).

  • Optical Limiting Properties : It demonstrates significant two-photon absorption and optical limiting properties, relevant in laser technology and optical devices (Ma et al., 2015).

  • Synthesis of Emissive Fluorene Derivatives : It's used in synthesizing blue emissive functionalized fluorene derivatives, important in materials science and optoelectronics (Athira et al., 2020).

Safety And Hazards

9H-Fluoren-2-ol is toxic to aquatic organisms including algae, bacteria, and crustaceans . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Future Directions

There are ongoing studies on the synthesis of new derivatives of 2-7-dibromofluorene and benzocyclobutene using 9H-Fluoren-2-ol . It is also being studied for its potential use as a wakefulness-promoting agent .

properties

IUPAC Name

9H-fluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOIAPGLORMKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047569
Record name 2-Hydroxyfluorene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9H-Fluoren-2-ol

CAS RN

2443-58-5
Record name 2-Hydroxyfluorene
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Record name 2-Hydroxy fluorene
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Record name 9H-Fluoren-2-ol
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Record name 9H-Fluoren-2-ol
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Record name 2-Hydroxyfluorene
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Record name 9H-fluoren-2-ol
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Record name 2-HYDROXY FLUORENE
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Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

168 °C
Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CC Wu, WH Fang, CC Wang, CH Lai, WL Chen - Atmosphere, 2021 - mdpi.com
Objective: Polycyclic aromatic hydrocarbons (PAHs) are not only natural but also anthropogenic contaminants that exist in many places in the environment. Human beings often …
Number of citations: 5 www.mdpi.com
MA Salvador, PJ Coelho, HD Burrows… - Helvetica chimica …, 2004 - Wiley Online Library
New indeno‐fused spiro[benzopyran‐thioxanthenes] were synthesized (see 3a–d in Scheme 3) and their photochromic properties evaluated under continuous irradiation (Table 1). …
Number of citations: 15 onlinelibrary.wiley.com
R O'shea, WJ Kendrick, C Gao, TC Owyong… - Scientific Reports, 2021 - nature.com
A series of poly(phenylene-vinylene)-based copolymers are synthesized using the Gilch method incorporating monomers with sterically bulky sidechains. The photochemical …
Number of citations: 4 www.nature.com
G Liu, H Kim, P Wang, DR Fricke, H Chen… - European journal of …, 2021 - Elsevier
To further pursue potent Bax activators with better safety profiles for the treatment of breast cancer, structural optimization was conducted based on lead compound CYD-4-61 through …
Number of citations: 6 www.sciencedirect.com
J Hou - 2022 - research.rug.nl
… 9-(5-hydroxy-2,7-dimethyl-2,3-dihydro-1H-inden-1-ylidene)-9H-fluoren-2-ol (11) To a solution of motor 10 (0.40g, 0.70mmol) in DMF (10 mL), LiOH (0.084 g, 3.50 mmol) was added. The …
Number of citations: 2 research.rug.nl
K Devaraj, FJL Ingner, C Sollert, PJ Gates… - The Journal of …, 2019 - ACS Publications
A new, operationally simple approach is presented to access arynes and their fluoride-activated precursors based on Ru-catalyzed C–H silylation of arylboronates. Chromatographic …
Number of citations: 19 pubs.acs.org
Z Zhou, Y Yuan, Y Xie, M Li - Catalysis Letters, 2018 - Springer
… 9H-Fluoren-2-ol was formation from 2-bromofluorene when used neat water as solvent (Table 1, entry 13), the phenomenon is similar to the report of Buchwald et al. [48] We also …
Number of citations: 11 link.springer.com
J CHENG, Z LI, H YAN, Z LEI, J YAN, S REN… - Journal of Fuel …, 2023 - Elsevier
In this study, coal tar-based phenolic foam (CPF) was prepared using low-temperature coal tar as raw material to partially replace phenol. The chemical structure, apparent morphology, …
Number of citations: 3 www.sciencedirect.com
CF Dickinson - 2022 - search.proquest.com
PART I: CATALYTIC ASYMMETRIC NAZAROV CYCLIZATIONS: The synthesis of all-carbon quaternary stereocenters remains a significant challenge in organic synthesis. Even more …
Number of citations: 2 search.proquest.com
Q Hu, M Negri, K Jahn-Hoffmann, Y Zhuang… - Bioorganic & medicinal …, 2008 - Elsevier
Thirty-five novel substituted imidazolyl methylene biphenyls have been synthesized as CYP17 inhibitors for the potential treatment of prostate cancer. Their activities have been tested …
Number of citations: 69 www.sciencedirect.com

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